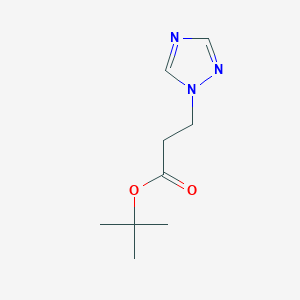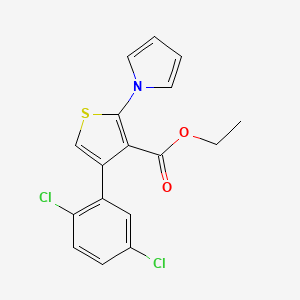
4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to meet the required specifications for pharmaceutical or chemical applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-Methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Ethyl-5-(4-methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.
Propiedades
Número CAS |
871110-29-1 |
|---|---|
Fórmula molecular |
C19H20N2OS |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4-ethyl-5-(4-methoxyphenyl)-3-methylsulfanyl-1-phenylpyrazole |
InChI |
InChI=1S/C19H20N2OS/c1-4-17-18(14-10-12-16(22-2)13-11-14)21(20-19(17)23-3)15-8-6-5-7-9-15/h5-13H,4H2,1-3H3 |
Clave InChI |
LUVZABOMBNVKTM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(N=C1SC)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
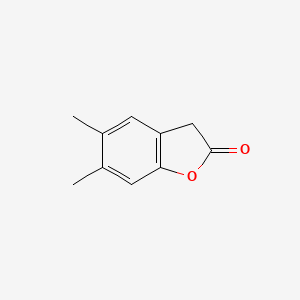
![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)

![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
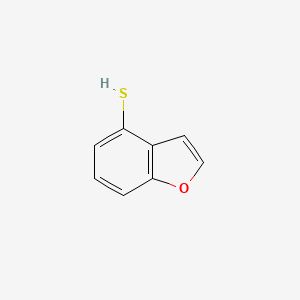
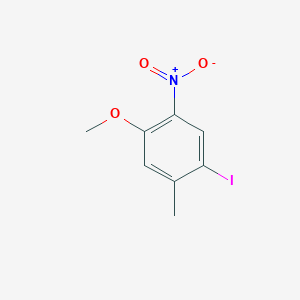
![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
